![molecular formula C13H20N2O3 B5436988 3,7-diacetyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5436988.png)

3,7-diacetyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one

Overview

Description

3,7-Diacetyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one is a chemical compound with the molecular formula C13H20N2O3 . It has an average mass of 252.309 Da and a monoisotopic mass of 252.147400 Da .

Molecular Structure Analysis

The molecular structure of this compound has been analyzed in various studies . The compound has a complex structure, which has been studied using techniques such as crystallography .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C13H20N2O3), average mass (252.309 Da), and monoisotopic mass (252.147400 Da) . Further details about its physical and chemical properties are not provided in the search results.Scientific Research Applications

Stimulus-Sensitive Delivery Systems

3,7-Diazabicyclo[3.3.1]nonane derivatives have been utilized in the design of molecular switches for liposomal delivery systems. These switches stimulate the rapid release of water-soluble compounds from liposomes under certain external conditions. For instance, 3,7-dihexadecyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one increases liposomal membrane permeability when the pH decreases from 7.4 to 6.5, making it a viable pH-sensitive agent in liposomal nanocontainers (Veremeeva et al., 2021).

Structural and Conformational Studies

Studies involving 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one have focused on understanding its structural and conformational behavior. This compound and its derivatives, such as diazabicyclanones and diazabicyclanols, have been analyzed through spectroscopy and X-ray diffraction. These studies reveal insights into the preferred conformation of these compounds in various solvents and crystal states (Gálvez et al., 1985).

Synthesis of Derivatives

The compound has been used in synthesizing derivatives like 1,3-diazaadamantane, which are formed through reactions with dialdehydes. These derivatives have potential applications in various fields of organic chemistry and pharmaceuticals (Kuznetsov et al., 2014).

Lipid Bilayer Modifiers

Novel derivatives of 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one have been synthesized for potential use as lipid bilayer modifiers. These compounds are capable of undergoing conformational reorganization under changes in solvent polarity, pH, or complexation with certain agents, showing promise for use in developing stimulus-sensitive liposomal containers (Veremeeva et al., 2019).

properties

IUPAC Name |

3,7-diacetyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O3/c1-9(16)14-5-12(3)7-15(10(2)17)8-13(4,6-14)11(12)18/h5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REBUVEINYZJZMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC2(CN(CC(C1)(C2=O)C)C(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

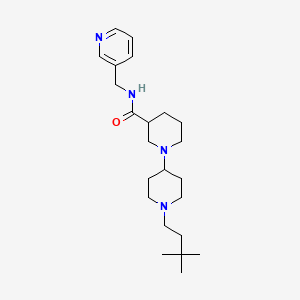

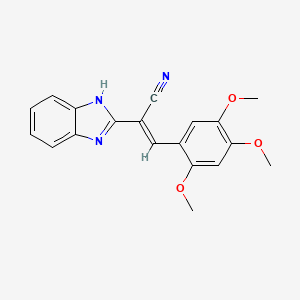

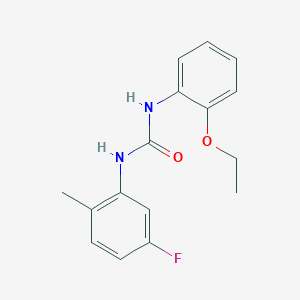

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5436911.png)

![2-hydroxy-N-{[2-methoxy-5-oxo-6-(2-pyridin-2-ylethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl]methyl}propanamide](/img/structure/B5436922.png)

![1-(4-fluorophenyl)-4-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperazine](/img/structure/B5436932.png)

![(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethyl)dimethylamine oxalate](/img/structure/B5436971.png)

![(3S*,4R*)-1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5436975.png)

![N-cyclopropyl-2-{[5-(5-ethyl-3-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5436985.png)

![3-{1-[3-(pyridin-3-yloxy)propyl]-1H-imidazol-2-yl}phenol](/img/structure/B5436996.png)

![2,4,6-trimethyl-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5437008.png)

![2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxo-1(2H)-pyridinyl]-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B5437009.png)

![4-(4-bromobenzoyl)-1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5437011.png)

![N-[1-{[2-(1-adamantyl)ethyl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-2-fluorobenzamide](/img/structure/B5437017.png)